4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile
Description
Properties
IUPAC Name |
4-(bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-6-8-7-16-5-4-14(8)12(15)11-9-2-1-3-10(9)11/h8-11H,1-5,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROUIPYVFGSAVCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)C2C(=O)N3CCOCC3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves several steps. One efficient and modular approach is based on the use of photochemistry to access new building blocks via [2 + 2] cycloaddition. This method allows for the derivatization of the system with numerous transformations, opening the gate to sp3-rich new chemical space .
Chemical Reactions Analysis
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Drug Discovery
One of the primary applications of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is in drug discovery. Its bicyclic structure allows it to serve as a scaffold for developing novel therapeutic agents. The compound is being investigated for its potential as a drug candidate due to its ability to interact with various biological targets.
Mechanism of Action : The compound's mechanism of action involves binding to specific molecular targets, which may lead to therapeutic effects such as inhibition of certain enzymes or receptors. Bicyclo[3.1.0]hexanes are known for their conformational rigidity, which can enhance binding affinity and selectivity towards target proteins, potentially resulting in reduced off-target effects and improved pharmacokinetics .
Materials Science
In materials science, this compound is explored for its role in developing new materials with enhanced properties. Its unique structure allows for the synthesis of polymers and other materials that exhibit desirable characteristics such as increased stability and reactivity.
Applications in Catalysis : The compound can act as a catalyst or a precursor for catalytic systems, facilitating various chemical reactions while maintaining high efficiency and selectivity . For instance, it can be utilized in photochemical reactions where it serves as a building block for more complex molecular architectures.
Synthesis of Complex Molecules
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is also used as a versatile building block in organic synthesis. Its functional groups can undergo various transformations, allowing chemists to construct a wide range of complex molecules .
Case Study 1: Antitumor Activity
Research has indicated that compounds derived from bicyclo[3.1.0]hexane structures exhibit significant antitumor activity. For example, studies have shown that derivatives similar to 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile demonstrate potent cytotoxic effects against several cancer cell lines, including MCF-7 and A549 .
Case Study 2: Inhibition of Kinase Activity
Another study focused on the inhibition mechanisms of compounds related to this bicyclic structure on tyrosine kinase receptors (EGFR and VEGFR-2). The findings suggested that these compounds could serve as effective inhibitors with potential applications in cancer therapy .
Mechanism of Action
The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves its interaction with molecular targets and pathways. Bicyclo[3.1.0]hexanes are conformationally constrained isosteres for cyclohexanes, which may confer tighter binding to target proteins, more resistance to metabolism, and better selectivity, resulting in fewer off-target effects .
Comparison with Similar Compounds
Structural Analogs in Drug Discovery
The bicyclo[3.1.0]hexane motif is widely utilized in medicinal chemistry. Key analogs and their applications include:
Key Observations :
Physical Properties :
- Thermal Stability: Bicyclo[3.1.0]hexane derivatives exhibit moderate thermal stability (decomposition >200°C), as noted in liquid crystalline analogs from .
- Solubility : The morpholine group enhances aqueous solubility compared to purely aromatic analogs (e.g., 3,6-diphenylbicyclo[3.1.0]hexane esters) .
Biological Activity
4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile is a compound that has garnered attention due to its unique bicyclic structure and potential biological activities. This article delves into the biological activity of this compound, exploring its mechanisms of action, biochemical properties, and potential applications in drug discovery.
Chemical Structure and Properties
The compound features a bicyclo[3.1.0]hexane core, which is known for its conformational rigidity and ability to mimic larger cyclic structures. This structural characteristic may enhance its binding affinity to biological targets.
| Property | Value |
|---|---|
| IUPAC Name | 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile |
| Molecular Formula | C12H16N2O2 |
| Molecular Weight | 220.27 g/mol |
| CAS Number | 1436355-22-4 |
The mechanism of action of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile involves its interaction with various molecular targets, particularly proteins involved in signal transduction pathways. The bicyclic structure allows for tighter binding to target proteins, potentially leading to enhanced selectivity and reduced off-target effects compared to other compounds.
Key Interactions
- Protein Binding: The compound may interact with receptors and enzymes through non-covalent interactions such as hydrogen bonding and hydrophobic interactions.
- Metabolic Stability: The bicyclo structure provides resistance to metabolic degradation, prolonging the compound's action in biological systems.
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential therapeutic applications.
Anticancer Activity
Research has indicated that derivatives of bicyclo[3.1.0]hexane can exhibit anticancer properties. A study focusing on similar compounds demonstrated that they could induce apoptosis in cancer cell lines by modulating the expression of apoptotic genes .
Anti-inflammatory Effects
The compound has also shown promise in modulating inflammatory responses. By targeting specific receptors involved in inflammation, it may reduce the production of pro-inflammatory cytokines, offering potential therapeutic benefits in conditions like arthritis and other inflammatory diseases.
Case Studies
-
Study on A3 Receptor Ligands:
A study synthesized a series of bicyclo[3.1.0]hexane-based nucleosides and evaluated their affinity for adenosine A3 receptors, which are implicated in inflammation and cancer treatment. The most potent derivative showed a Ki value of 0.38 μM, indicating significant receptor affinity . -
Anticancer Mechanisms:
Another investigation into the molecular mechanisms revealed that similar bicyclic compounds could activate apoptotic pathways in cancer cells by increasing the expression of pro-apoptotic proteins while decreasing anti-apoptotic factors, thus promoting cell death in malignant cells .
Research Findings
Recent research has highlighted several promising aspects of 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile:
- Stability: The compound is relatively stable under physiological conditions but can undergo hydrolysis over extended periods, which may influence its long-term efficacy in therapeutic applications.
- Dosage Effects: In animal models, varying dosages have shown that lower concentrations may exert beneficial effects without significant toxicity, suggesting a favorable therapeutic window for potential clinical use.
Q & A
Basic: What are the recommended synthetic routes for 4-(Bicyclo[3.1.0]hexane-6-carbonyl)morpholine-3-carbonitrile?
Methodological Answer:
The synthesis involves two key steps: (1) preparation of the bicyclo[3.1.0]hexane-6-carbonyl intermediate and (2) coupling with morpholine-3-carbonitrile.
- Step 1 : Ethyl bicyclo[3.1.0]hexane carboxylate derivatives (e.g., ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate) can be synthesized via cyclization reactions using ketone or ester precursors under acidic or basic conditions. Hydrolysis of the ester group yields the carboxylic acid, which is activated for coupling (e.g., via acyl chloride formation using thionyl chloride) .
- Step 2 : The activated carbonyl is reacted with morpholine-3-carbonitrile under nucleophilic acyl substitution conditions. Pyridine or DMAP may be used to catalyze the reaction, with reflux in anhydrous solvents (e.g., THF or DCM) .
Key Considerations : Monitor reaction progress via TLC or LC-MS. Purification typically involves column chromatography with gradient elution (e.g., hexane/ethyl acetate).
Basic: How can spectroscopic and crystallographic methods characterize this compound?
Methodological Answer:
- NMR : Use - and -NMR to confirm the bicyclo[3.1.0]hexane framework (e.g., distinct signals for bridgehead protons at δ 1.5–2.5 ppm) and the morpholine nitrile group (e.g., a singlet for the nitrile carbon at ~115 ppm in -NMR) .
- XRD : For crystalline samples, single-crystal X-ray diffraction can resolve the bicyclic and morpholine conformations. Compare with polymorphs of structurally similar quinolinecarbonitriles (e.g., Wyeth’s quinolinecarbonitrile polymorphs in Figure 1 of ) .
- FT-IR : Confirm the carbonyl (C=O stretch at ~1700 cm) and nitrile (C≡N stretch at ~2240 cm) groups .
Advanced: How does fluorination of the bicyclo[3.1.0]hexane moiety affect reactivity and bioactivity?
Methodological Answer:
Fluorination alters electronic and steric properties:
- Reactivity : Difluoro derivatives (e.g., ethyl 3,3-difluorobicyclo[3.1.0]hexane-6-carboxylate) exhibit enhanced electrophilicity at the carbonyl due to electron-withdrawing effects, accelerating nucleophilic substitutions. Compare reaction kinetics using HPLC or -NMR .
- Bioactivity : Fluorine atoms increase metabolic stability and binding affinity. Design SAR studies by synthesizing mono-/di-fluoro analogs and testing against targets (e.g., kinases or GPCRs). Use molecular docking to predict fluorination’s impact on binding pockets .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies : Use software like AutoDock Vina to model interactions between the bicyclohexane carbonyl and active-site residues (e.g., hydrogen bonding with catalytic lysine in kinases). Validate with MD simulations to assess binding stability .
- QSAR Models : Build regression models correlating substituent effects (e.g., fluorine position) with inhibitory activity. Train datasets using published bioactivity data for morpholinecarbonitriles (e.g., ’s antimicrobial assays) .
- ADMET Prediction : Tools like SwissADME predict pharmacokinetics (e.g., logP for the nitrile group’s hydrophilicity) and toxicity risks .
Basic: What safety protocols are recommended for handling morpholine-3-carbonitrile derivatives?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and eye protection. Work in a fume hood to avoid inhalation of nitrile vapors .
- Spill Management : Neutralize nitrile residues with sodium hypochlorite (10% v/v) before disposal. Store compounds in airtight containers under inert gas (e.g., N) to prevent moisture absorption .
Advanced: How to resolve contradictions in reported synthetic yields for bicyclo[3.1.0]hexane intermediates?
Methodological Answer:
- Variable Analysis : Systematically test reaction parameters (e.g., catalyst load, solvent polarity) using design-of-experiments (DoE) software. For example, optimize cyclization yields by screening Brønsted vs. Lewis acids (e.g., HSO vs. BF) .
- Mechanistic Insights : Use DFT calculations (e.g., Gaussian) to identify rate-limiting steps. Compare activation energies for competing pathways (e.g., ring-closing vs. side reactions) .
Basic: What analytical techniques confirm the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Optimize mobile phase (e.g., acetonitrile/water with 0.1% TFA) to achieve baseline separation of impurities .
- Elemental Analysis : Verify %C, %H, and %N within ±0.4% of theoretical values.
- Melting Point : Compare with literature values for structurally related azabicyclohexane derivatives (e.g., ’s compounds) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Analog Synthesis : Modify the bicyclohexane (e.g., substituent position) or morpholine (e.g., replacing nitrile with amide) and test in bioassays (e.g., enzymatic inhibition).
- Data Analysis : Use clustering algorithms (e.g., PCA) to correlate structural features (e.g., logP, polar surface area) with activity. Reference ’s antimicrobial SAR framework .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
